Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxylate is a compound that belongs to the class of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods such as the Gewald reaction, Paal–Knorr reaction, Fiesselmann synthesis, and Hinsberg synthesis . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Hypocholesterolemic Activity
Ethyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxylate and its analogs have been evaluated for their hypocholesterolemic activities. Clofibrate, a related compound, demonstrated the ability to reduce serum cholesterol levels and affect hepatic enzyme activities in normolipemic rats (Goldberg et al., 1977).
Organic Intermediates in Degradation Processes
This compound is relevant in the study of organic intermediates formed during the mineralization of certain substances by advanced oxidation processes, such as those used in wastewater treatment (Sun & Pignatello, 1993).
Synthesis of Benzofuran Derivatives
This compound is utilized in the synthesis of various benzofuran derivatives. These derivatives have applications in the development of pharmaceuticals and other chemical products (Suzuki, 1985).
Anti-Microbial Evaluation
This compound has been studied for its potential use in anti-microbial applications. New series of its derivatives were synthesized and evaluated for their anti-microbial activity, demonstrating its potential in medical and pharmaceutical research (Spoorthy et al., 2021).
Polymerization Studies
The compound has been explored in the context of polymerization studies, particularly in the organo-catalyzed ring-opening polymerization of related compounds. Such research is significant in the field of material science and engineering (Thillaye du Boullay et al., 2010).
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research in this area.
Properties
IUPAC Name |
ethyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO5/c1-2-25-19(24)18-17(12-5-3-4-6-14(12)27-18)22-16(23)10-26-15-8-7-11(20)9-13(15)21/h3-9H,2,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUMVTVBKVPBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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